Bienvenue dans la boutique en ligne BenchChem!

TR100

Cardiotoxicity Therapeutic Window Actin Cytoskeleton

TR100 (CAS 1128165-86-5) is a first-in-class anti-tropomyosin (ATM) compound that selectively targets the Tpm3.1 isoform to disrupt the tumor actin cytoskeleton without the cardiotoxicity of pan-actin inhibitors like Latrunculin A. With proven in vitro cytotoxicity (IC50 3.83-5.00 µM in neuroblastoma) and robust in vivo combination synergy with antimicrotubule agents, it is the essential reference standard for Tpm3.1-targeted drug discovery, target validation, and chemoresistance studies.

Molecular Formula C26H38N4O
Molecular Weight 422.6 g/mol
CAS No. 1128165-86-5
Cat. No. B1683214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTR100
CAS1128165-86-5
SynonymsTR-100;  TR 100;  TR100
Molecular FormulaC26H38N4O
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)C(=CC1=C(N(C2=CC=CC=C21)CCCN(C)C)C)C#N
InChIInChI=1S/C26H38N4O/c1-5-6-7-8-9-12-16-28-26(31)22(20-27)19-24-21(2)30(18-13-17-29(3)4)25-15-11-10-14-23(24)25/h10-11,14-15,19H,5-9,12-13,16-18H2,1-4H3,(H,28,31)/b22-19+
InChIKeyXXRLIGWROLDOLS-ZBJSNUHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: TR100 (CAS 1128165-86-5) – A First-in-Class Anti-Tropomyosin Inhibitor for Cancer Research


TR100 (CAS 1128165-86-5) is a first-in-class, small-molecule inhibitor of the tumor-associated tropomyosin isoform Tpm3.1 (also designated Tm5NM1/2). Unlike broad-spectrum actin disruptors that target the nucleotide-binding cleft of actin, TR100 binds specifically to the C-terminus of Tpm3.1, an isoform enriched in cancer cells but largely absent from mature cardiac muscle [1]. This binding event dissociates Tpm3.1 s capacity to stabilize actin filaments from its cooperative F-actin binding, thereby selectively destabilizing the actin cytoskeleton in tumor cells while sparing the cardiac sarcomere [2]. The compound is supplied as a white-to-beige powder with a purity of ≥98 % (HPLC) and is soluble in DMSO at 5 mg/mL .

Why TR100 Cannot Be Substituted with Generic Anti-Actin Agents or Unvalidated Analogs


Generic anti-actin agents such as Latrunculin A or Cytochalasin D indiscriminately disrupt all actin filaments, including those in cardiac and skeletal muscle, leading to severe, dose-limiting cardiotoxicity [1]. In contrast, TR100 is designed to target a specific, cancer-associated tropomyosin isoform, thereby achieving a functional selectivity that preserves cardiac actin populations [2]. Furthermore, a large-scale analogue screen of over 200 anti-tropomyosin compounds identified TR100 as the foundational lead with a unique combination of Tpm3.1-disabling activity and on-target cytotoxicity, a profile that is not uniformly shared even by close structural analogues [3]. Consequently, substituting TR100 with an unvalidated anti-tropomyosin analogue or a pan-actin inhibitor introduces significant risk of either off-target cardiac toxicity or unpredictable and potentially reduced efficacy in Tpm3.1-dependent cancer models.

TR100 Quantitative Differentiation: Comparative Evidence Against Anti-Actin Agents and Next-Generation Tpm3.1 Inhibitors


Cardiac Safety Window: TR100 vs. Pan-Actin Inhibitors (Class-Level Quantitative Divergence)

TR100 exhibits a functional cardiac safety profile that is quantitatively distinct from pan-actin inhibitors. While pan-actin agents like Latrunculin A cause cardiac damage at anti-tumor doses due to their indiscriminate targeting of all actin filaments, TR100 is specifically designed to spare the cardiac sarcomere. This is demonstrated in vivo, where TR100 treatment in neuroblastoma and melanoma xenograft models showed no evidence of cardiac damage as measured by blood Troponin I levels and intraventricular septum thickness [1].

Cardiotoxicity Therapeutic Window Actin Cytoskeleton Drug Selectivity

In Vitro Cytotoxicity Comparison: TR100 vs. Lead Analogue ATM-3507 in Neuroblastoma Cell Lines

In a panel of neuroblastoma cell lines, TR100 and the advanced lead ATM-3507 exhibit comparable in vitro cytotoxicity. The reported IC50 values for TR100 across multiple cell lines (CHLA-20: 4.99±0.45 µM; CHP-134: 3.83±0.67 µM; SK-N-BE(2): 5.00±0.42 µM) [1] provide a benchmark for validating new Tpm3.1 inhibitors and assessing on-target activity.

Neuroblastoma Cytotoxicity IC50 Cancer Cell Lines

In Vivo Tolerability: TR100 vs. ATM-3507 – Maximal Tolerated Dose (MTD) in Mice

Direct head-to-head comparison in mice reveals a key differentiator: the maximal tolerated dose (MTD) of TR100 is 60 mg/kg, whereas its optimized analogue ATM-3507 achieves an MTD of 150 mg/kg [1]. This 2.5-fold higher MTD for ATM-3507 indicates improved in vivo tolerability and a potentially broader therapeutic window for the analogue. Researchers must account for this difference when designing in vivo experiments.

In Vivo Pharmacology Maximum Tolerated Dose Tolerability Preclinical Safety

Synergy with Antimicrotubule Agents: TR100 Plus Vincristine or Paclitaxel (In Vitro)

TR100 exhibits significant synergy with standard-of-care antimicrotubule agents. In neuroblastoma cell lines, the combination of TR100 with vincristine or paclitaxel produced a high degree of synergy [1]. Specifically, combinations of TR100 plus vincristine at concentrations that individually killed less than 50% of cells resulted in complete cytotoxicity in CHLA-20 neuroblastoma cells . This synergistic effect is a key differentiator from monotherapy approaches.

Drug Synergy Combination Therapy Vincristine Paclitaxel Neuroblastoma

Recommended Research and Procurement Scenarios for TR100 (CAS 1128165-86-5)


Benchmarking Novel Anti-Tropomyosin Analogues and Tpm3.1 Inhibitors

Given its well-characterized in vitro cytotoxicity profile in neuroblastoma cell lines (IC50 values of 3.83 µM to 5.00 µM) [1], TR100 serves as an essential reference standard. Researchers can use TR100 to validate the on-target activity of newly synthesized or screened anti-tropomyosin analogues. Its use ensures that any observed anti-proliferative effect can be directly compared to the established benchmark for Tpm3.1 inhibition.

Investigating Actin Cytoskeleton Dynamics and Tropomyosin Function in Cancer Cells

TR100 s unique mechanism—dissociating Tpm3.1 s regulatory effect on actin depolymerization without blocking its F-actin binding [2]—makes it an unparalleled chemical probe. This application is ideal for studies employing live-cell imaging, FRAP (Fluorescence Recovery After Photobleaching), or advanced microscopy to dissect the specific contribution of Tpm3.1 to actin filament stability, focal adhesion dynamics, and cell migration.

Preclinical Combination Therapy Studies with Microtubule-Targeting Agents

The robust, published synergy between TR100 and antimicrotubule drugs such as vincristine and paclitaxel [3] makes it a valuable tool for combination therapy research. Studies aimed at overcoming chemoresistance in neuroblastoma or melanoma can utilize TR100 to explore rational combination regimens, leveraging its demonstrated ability to sensitize cancer cells and enhance the efficacy of standard-of-care agents at lower, less toxic doses.

In Vivo Proof-of-Concept Studies in Tpm3.1-Dependent Xenograft Models

For researchers requiring a chemical probe to validate Tpm3.1 as a therapeutic target in vivo, TR100 provides a crucial, albeit tool-like, option. Its established MTD of 60 mg/kg and demonstrated cardiac safety profile [4] allow for in vivo studies to assess target engagement and initial anti-tumor activity. This is particularly valuable for academic labs generating preliminary data to support the development of more drug-like next-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TR100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.